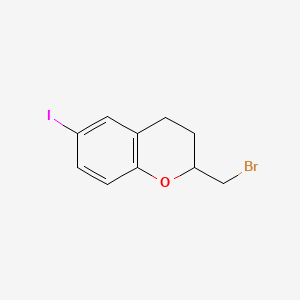![molecular formula C11H13ClN2O4 B6611125 2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride CAS No. 2763758-37-6](/img/structure/B6611125.png)
2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a nitro group attached to a phenyl ring, which is part of a cyclopropyl structure, and an amino group attached to an acetic acid moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-nitrobenzaldehyde and cyclopropane carboxylic acid.
Reaction Steps:
The nitro group on the benzene ring is reduced to an amino group using reducing agents like tin (II) chloride or iron powder with hydrochloric acid.
The resulting amine is then reacted with cyclopropane carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Purification: The final product is purified using recrystallization techniques.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using large reactors to ensure consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the compound.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitroso or nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin (II) chloride, iron powder with hydrochloric acid.
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: Medicine: The compound may have therapeutic potential, especially in the development of new drugs targeting specific biological pathways. Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets and pathways. The nitro group can act as an electrophile, interacting with nucleophiles in biological systems. The amino group can form hydrogen bonds and interact with various biomolecules, influencing biological processes.
Comparación Con Compuestos Similares
2-Amino-2-(phenyl)cyclopropylacetic acid hydrochloride: Similar structure but lacks the nitro group.
2-Nitrophenylacetic acid: Similar nitro group but different cyclopropyl structure.
Uniqueness: The presence of both the nitro and amino groups in the cyclopropyl structure makes this compound unique, providing it with distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4.ClH/c12-9(10(14)15)11(5-6-11)7-3-1-2-4-8(7)13(16)17;/h1-4,9H,5-6,12H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPAIDKGGTWQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2[N+](=O)[O-])C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)




![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6611082.png)


![methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B6611122.png)
![2-[(2-{[3-(3-aminopropanamido)phenyl]amino}-5-chloropyrimidin-4-yl)amino]benzamide](/img/structure/B6611131.png)

